(2S,5R)-2-Methyl-5-phenylmorpholin-3-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S,5R)-2-methyl-5-phenylmorpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m0/s1 |
InChI Key |
DMGWZHKSDAHSJK-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)NC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2s,5r 2 Methyl 5 Phenylmorpholin 3 One and Its Stereoisomers
Enantioselective Synthesis Strategies Towards (2S,5R)-2-Methyl-5-phenylmorpholin-3-one Derivatives
Enantioselective synthesis is paramount for producing single-enantiomer pharmaceutical compounds. Strategies for synthesizing this compound derivatives focus on establishing the chiral centers either during the formation of the heterocyclic core or by preparing stereochemically defined precursors.
Asymmetric Construction of the Morpholin-3-one (B89469) Heterocyclic Core
The direct asymmetric synthesis of the morpholin-3-one ring is an efficient approach that installs the desired stereochemistry during the cyclization process. Various catalytic methods have been developed for related morpholinone structures, which are applicable to the target compound.
One prominent strategy involves the use of chiral catalysts to mediate cycloaddition reactions. For instance, an organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations has been developed for the enantioselective synthesis of functionalized morpholin-3-ones, achieving up to 90% enantiomeric excess (ee). researchgate.net Another powerful method is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. researchgate.netacs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, effectively creating the morpholinone core with high enantioselectivity. acs.org
Asymmetric hydrogenation of unsaturated morpholinone precursors also represents a viable route. While examples for creating 3-substituted chiral morpholines are less common, the use of rhodium catalysts with chiral bisphosphine ligands has been successful in the synthesis of 2-substituted chiral morpholines, indicating the potential of this approach. researchgate.net A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation, using a Ru catalyst, provides an efficient route to chiral 3-substituted morpholines from aminoalkyne substrates with excellent enantiomeric excesses (>95% ee). nih.gov
Table 1: Asymmetric Strategies for Morpholinone Core Synthesis
| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) |
|---|---|---|---|
| Cinchonidine-derived squaramide | [3+3]-Cycloaddition | γ-hydroxy-α,β-unsaturated ketones | Up to 90% |
| Chiral Phosphoric Acid | [4+2] Heteroannulation | Aryl/alkylglyoxals & 2-(arylamino)ethan-1-ols | Good to excellent |
Chiral Auxiliary-Mediated Approaches for Stereocontrol in Morpholin-3-one Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org This classic and reliable strategy involves attaching a chiral auxiliary to an acyclic precursor, performing a diastereoselective reaction to install one or more stereocenters, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a common approach would involve starting with a chiral amino alcohol precursor, such as (R)-phenylglycinol, which sets the C5 stereochemistry. This precursor can be N-acylated with a moiety bearing a chiral auxiliary, like an Evans oxazolidinone. wikipedia.org The subsequent diastereoselective alkylation of the enolate of this amide with a methylating agent would establish the C2 stereocenter. The stereochemical course of the alkylation is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile.
Commonly used chiral auxiliaries for such transformations include:
Evans Oxazolidinones: Widely used for stereoselective alkylations, aldol (B89426) reactions, and acylations. wikipedia.org
Pseudoephedrine and Ephedrine Derivatives: Serve as effective chiral auxiliaries for asymmetric alkylations of amides. sigmaaldrich.com
Camphorsultam (Oppolzer's Sultam): Utilized in a variety of asymmetric transformations, providing high levels of stereocontrol. wikipedia.org
After the desired stereochemistry is established, the auxiliary is cleaved, and the resulting linear precursor is cyclized to form the morpholin-3-one ring. The reliability and high diastereoselectivities often achieved make this a preferred method despite the additional steps required for auxiliary attachment and removal. wikipedia.org
Diastereoselective Synthesis of this compound Precursors
This strategy focuses on constructing a linear precursor that already contains the required stereocenters in the correct relative orientation. The final step is then a cyclization to form the morpholin-3-one ring, which does not affect the established stereochemistry. The key is the diastereoselective formation of the C-C or C-N bond that links the two chiral fragments or the diastereoselective introduction of a new stereocenter into a chiral molecule.
A plausible route to a precursor for this compound starts with an enantiopure building block like (R)-phenylglycinol. The amino group can be protected, and the hydroxyl group can be alkylated with a 2-halopropionyl derivative, such as ethyl (R)-2-bromopropionate. This Sₙ2 reaction joins the two chiral fragments. Subsequent deprotection and cyclization would yield the desired product. The success of this approach hinges on the availability of both chiral starting materials in high enantiomeric purity.
Alternatively, stereoselective construction of 2-amino-1,3-diol moieties can serve as a template. beilstein-journals.orgnih.gov For example, a stereoselective aminohydroxylation of a chiral allylic alcohol can establish the relative stereochemistry of the amino and hydroxyl groups, which forms the core of the morpholine (B109124) ring. nih.gov The synthesis of functionalized chiral γ-lactams from the domino ring-opening cyclization of activated aziridines with enolates also provides a powerful method for creating precursors with defined stereochemistry.
Established and Emerging Synthetic Routes for this compound
Both well-established multi-step sequences and more modern, efficient one-pot strategies are employed in the synthesis of substituted morpholinones.
Multi-Step Synthetic Sequences for Enantiopure Morpholin-3-ones
Multi-step syntheses provide a robust and often scalable route to enantiopure morpholin-3-ones by building the molecule in a controlled, stepwise fashion. A general and logical approach to this compound would start from commercially available, enantiopure starting materials.
A Representative Synthetic Pathway:
Starting Material Selection: The synthesis can commence from (R)-phenylglycinol to set the C5 stereocenter and a derivative of (S)-alanine or (S)-lactic acid to provide the C2 stereocenter.
Coupling: The amino group of (R)-phenylglycinol is reacted with a suitable derivative of (S)-2-chloropropionic acid via N-alkylation. This step forms the crucial C-N bond of the eventual ring.
Cyclization: The resulting amino acid intermediate is then cyclized. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or using coupling reagents) and promoting intramolecular amide bond formation, often under basic conditions, to close the six-membered ring.
Protection/Deprotection: Throughout the synthesis, protecting groups for the amine and carboxylic acid functionalities may be necessary to prevent side reactions. These groups are added and removed in discrete steps.
A similar four-step synthesis has been described for cis-3,5-disubstituted morpholines, beginning with enantiomerically pure amino alcohols and involving a key palladium-catalyzed carboamination step for cyclization. nih.gov Such multi-step sequences, while potentially long, allow for purification of intermediates at each stage, ensuring high purity of the final product. mit.edu
Convergent and One-Pot Strategies in Morpholin-3-one Synthesis
To improve efficiency, reduce waste, and shorten synthesis time, convergent and one-pot strategies are increasingly favored. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together late in the sequence. One-pot reactions, or tandem/domino reactions, involve multiple transformations in a single reaction vessel without isolating intermediates. acs.org
A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence used to produce 3-aryl morpholin-2-ones with high enantioselectivity. acs.org This approach demonstrates the power of combining multiple catalytic steps to rapidly build complexity.
Another innovative approach is the Ugi multi-component reaction (MCR) followed by a cyclization step. nih.gov An amine, a ketone, an isocyanide, and a suitable acid component can react to form a linear intermediate, which is then cyclized in the same pot or in a subsequent step to furnish a highly substituted morpholine derivative. nih.gov This strategy allows for significant molecular diversity from simple starting materials.
| Convergent/One-Pot Synthesis | Highly efficient, reduces steps and waste, rapid. | Optimization can be complex, purification of final product may be challenging. |
Utilization of Amino Acid Derivatives as Chiral Starting Materials for Morpholin-3-one Synthesis
The asymmetric synthesis of morpholin-3-ones, including this compound, frequently employs chiral starting materials to control the stereochemistry of the final product. Amino acids and their derivatives represent a readily available and highly versatile chiral pool for this purpose. The inherent chirality of amino acids can be transferred to the morpholinone scaffold, dictating the stereocenters at positions 2 and 5.
One common strategy involves the use of enantiomerically pure amino alcohols, which are often derived from the reduction of the corresponding amino acids. For instance, a four-step synthesis to produce cis-3,5-disubstituted morpholines begins with N-protected enantiopure amino alcohols. nih.gov These precursors undergo transformations to install the necessary functionalities for the subsequent cyclization step, ensuring the desired stereoisomeric outcome. nih.gov
Another approach involves the direct use of amino acid esters. These can be reacted with an ethylene (B1197577) equivalent to construct the morpholinone ring. researchgate.net For example, the synthesis of morpholine-2,5-diones has been optimized from natural hydrophobic amino acids, demonstrating a robust method for creating the core heterocyclic structure from these fundamental building blocks. nih.gov The synthesis of chiral 1,2-amino alcohols and their subsequent conversion to morpholinones is another established route, highlighting the utility of amino acid-derived scaffolds. nih.gov
The general synthetic pathway can be summarized in the following table:
| Step | Description | Precursor Example | Intermediate/Product |
| 1 | Protection | L-Alanine | N-Boc-L-Alanine |
| 2 | Reduction | N-Boc-L-Alanine | (S)-2-(tert-butoxycarbonylamino)propan-1-ol |
| 3 | Functionalization | (S)-2-(tert-butoxycarbonylamino)propan-1-ol | O- or N-alkylation to introduce the rest of the morpholine backbone |
| 4 | Cyclization | Functionalized amino alcohol derivative | Chiral morpholin-3-one |
This methodology allows for the preparation of a wide array of enantiopure substituted morpholines by selecting the appropriate starting amino acid. nih.gov
Mechanistic Investigations of Reactions Leading to Phenylmorpholin-3-ones
Intramolecular Cyclization Pathways for Morpholin-3-one Ring Closure
The formation of the morpholin-3-one ring is frequently accomplished via an intramolecular cyclization, a key step that establishes the heterocyclic core. This process typically involves the formation of a carbon-oxygen or a carbon-nitrogen bond to close the six-membered ring.
A prevalent pathway involves the cyclization of an α-(2-chloroethoxy)-amide under basic conditions. researchgate.net In this mechanism, a precursor such as 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is treated with a base. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of the N-C bond, closing the ring to yield the morpholin-3-one product. google.com This "one-pot" procedure is efficient for synthesizing compounds like 4-(4-nitrophenyl)morpholin-3-one. google.com
Another example involves the reaction of an N-(2-Hydroxyethyl)aniline with chloroacetyl chloride. The initial acylation of the nitrogen atom is followed by an intramolecular Williamson ether synthesis-type reaction, where the hydroxyl group attacks the carbon of the chloroacetyl moiety to form the C-O bond and close the morpholine ring. google.comgoogle.com
The favorability of these cyclization reactions is often governed by Baldwin's rules for ring closure, which predict the relative rates of different cyclization pathways. researchgate.net Mechanistic studies, sometimes supported by computational calculations, help to rationalize the stereochemical outcome of these transformations. researchgate.net
Table of Intramolecular Cyclization Precursors and Conditions:
| Precursor | Reagents and Conditions | Bond Formed | Product Type |
|---|---|---|---|
| α-(2-chloroethoxy)-amide | Base (e.g., K₂CO₃, NaOH) | N-C | Morpholin-3-one |
| N-(2-Hydroxyethyl) amine derivative and chloroacetyl chloride | Base | O-C | Morpholin-3-one |
Role of 1,3-Dipolar Cycloaddition Reactions in Morpholin-3-one Scaffold Formation
While the classic Huisgen 1,3-dipolar cycloaddition typically forms five-membered rings by reacting a 1,3-dipole with a dipolarophile (a [3+2] cycloaddition), variations of cycloaddition reactions are instrumental in forming six-membered rings like the morpholin-3-one scaffold. wikipedia.orgorganic-chemistry.orgnumberanalytics.com
Specifically, an organocatalytic asymmetric [3+3]-cycloaddition has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This reaction proceeds between a γ-hydroxy-α,β-unsaturated ketone and an in situ generated azaoxyallyl cation. This process represents a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. researchgate.net The reaction is catalyzed by a chiral phosphoric acid, which controls the enantioselectivity, providing access to C3-substituted morpholinones with high enantiomeric excess. researchgate.net
The general mechanism of a 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org The reaction's regioselectivity is influenced by both steric and electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory. mdpi.com In the context of morpholin-3-one synthesis via [3+3] cycloaddition, the reaction components are chosen to assemble the six-membered ring directly.
Although less common for direct morpholin-3-one synthesis, the principles of 1,3-dipolar cycloadditions are foundational in heterocyclic chemistry and have inspired the development of related higher-order cycloadditions for constructing larger ring systems. researchgate.netijrpc.com
Chemical Transformations and Protecting Group Strategies in Morpholin-3-one Synthesis
The synthesis of complex molecules like this compound often requires multiple steps involving various chemical transformations and the strategic use of protecting groups. jocpr.com
Chemical Transformations: A common transformation in the synthesis of phenylmorpholin-3-ones is the modification of the phenyl ring. For instance, syntheses may start with a nitrated precursor like 4-(4-nitrophenyl)morpholin-3-one. google.com The nitro group serves as a precursor to an amino group, which is a key functionality in many biologically active molecules. The reduction of the nitro group is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or tetrahydrofuran. google.comgoogle.com This transformation is generally high-yielding and clean. google.com
Protecting Group Strategies: Protecting groups are essential for masking reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. jocpr.comuchicago.edu In morpholin-3-one synthesis starting from amino acids or amino alcohols, the amine functionality is commonly protected.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.gov For example, an enantiopure N-Boc amino alcohol can be used as a starting material, with the Boc group protecting the nitrogen during subsequent synthetic manipulations. nih.gov After the key bond-forming reactions are complete, the Boc group can be cleaved to yield the free amine. nih.gov
Table of Common Protecting Groups in Morpholine Synthesis:
| Protecting Group | Abbreviation | Functional Group Protected | Introduction Reagent | Removal Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA, HCl) |
| Benzyl (B1604629) | Bn | Amine, Alcohol | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| Acetyl | Ac | Amine, Alcohol | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis |
The strategic application of these transformations and protecting groups allows for the controlled and efficient synthesis of complex, stereochemically defined morpholin-3-ones. researchgate.net
Stereochemical Characterization and Control in Morpholin 3 One Chemistry
Principles of Enantiocontrol and Diastereocontrol in (2S,5R)-2-Methyl-5-phenylmorpholin-3-one Synthesis
The synthesis of this compound, a molecule with two chiral centers, can potentially yield four stereoisomers. Enantiocontrol refers to the selective formation of one enantiomer over its mirror image, while diastereocontrol is the selective formation of one diastereomer over another. numberanalytics.com Achieving high levels of both is crucial for obtaining the desired (2S,5R) isomer.
Several factors influence the stereochemical outcome of the cyclization reactions that form the morpholin-3-one (B89469) ring. These include the inherent chirality of the starting materials, the reaction conditions, and the nature of any catalysts or reagents used.
Substrate Control: The stereochemistry of the starting materials often dictates the stereochemistry of the product. For instance, using a chiral amino alcohol as a precursor can direct the formation of a specific stereoisomer through intramolecular interactions that favor one transition state over others.
Reagent and Catalyst Control: Chiral catalysts or reagents can create a chiral environment that influences the approach of reactants, leading to the preferential formation of one stereoisomer. numberanalytics.com Organocatalysts, such as those derived from cinchonidine, have been successfully employed in the asymmetric synthesis of functionalized morpholin-3-ones, achieving good to excellent enantioselectivities. researchgate.net
Reaction Conditions: Parameters such as temperature, solvent, and the rate of addition of reagents can significantly impact the stereoselectivity of a reaction. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome.
Table 1: Factors Influencing Stereoselectivity in Morpholin-3-one Synthesis
| Factor | Influence on Stereoselectivity | Example |
| Substrate Stereochemistry | The inherent chirality of starting materials directly influences the product's stereochemistry. | Use of (R)-phenylglycinol as a chiral precursor. researchgate.net |
| Chiral Catalysts/Reagents | Create a chiral environment to favor the formation of one stereoisomer. | Cinchonidine-derived squaramide organocatalyst. researchgate.net |
| Steric Hindrance | Bulky substituents can block certain reaction pathways, leading to a preferred stereoisomer. | Steric effects can play a crucial role in determining the preferred stereochemical outcome. numberanalytics.com |
| Temperature | Lower temperatures generally increase selectivity by favoring the lowest energy transition state. | Optimization of reaction temperature to improve diastereomeric ratio. |
| Solvent | The polarity and nature of the solvent can affect the stability of transition states. | Different solvents can lead to variations in enantiomeric excess. |
Epimerization is the unwanted conversion of one stereocenter to its opposite configuration, which can lead to a mixture of diastereomers and reduce the purity of the desired product. This is a significant challenge, particularly at stereocenters with acidic protons adjacent to a carbonyl group, as is the case at the C2 position in the morpholin-3-one ring.
Several strategies can be employed to minimize epimerization:
Choice of Base: The strength and steric bulk of the base used in the reaction are critical. Weak, sterically hindered bases are often preferred to minimize proton abstraction and subsequent epimerization.
Protecting Groups: The use of appropriate protecting groups on sensitive functionalities can prevent side reactions and epimerization. For instance, protecting the nitrogen of the morpholin-3-one ring can alter the acidity of the C2 proton.
Reaction Conditions: As with controlling stereoselectivity, careful control of reaction temperature and time is crucial. Prolonged reaction times or elevated temperatures can increase the likelihood of epimerization.
Coupling Reagents: In multi-step syntheses, the choice of coupling reagents for forming amide bonds can influence the extent of epimerization. Reagents known to suppress racemization are preferred. researchgate.net
Advanced Analytical Techniques for Stereochemical Purity Assessment
Once the synthesis of this compound is complete, it is essential to accurately determine its stereochemical purity. This involves quantifying the amounts of the desired stereoisomer relative to any undesired enantiomers or diastereomers.
Chiral chromatography is a powerful technique for separating and quantifying stereoisomers. sigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. unife.itgcms.cz
Enantiomeric Excess (ee): This measures the purity of a single enantiomer in a mixture. It is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining ee. unife.it
Diastereomeric Ratio (dr): This is the ratio of the amounts of two diastereomers in a mixture. Since diastereomers have different physical properties, they can often be separated by standard, non-chiral chromatography techniques like HPLC or Gas Chromatography (GC). polypeptide.com
Table 2: Chiral Chromatography Parameters for Stereochemical Analysis
| Parameter | Description | Analytical Method |
| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer relative to the other. | Chiral HPLC |
| Diastereomeric Ratio (dr) | The ratio of different diastereomers in a mixture. | HPLC, GC |
| Chiral Stationary Phase (CSP) | The chiral component of the chromatography column that enables separation of enantiomers. | e.g., polysaccharide-based, Pirkle-type |
| Mobile Phase | The solvent that carries the sample through the chromatography column. | Optimized for resolution and peak shape. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and can also be used to differentiate between diastereomers. nih.gov Diastereomers have different chemical environments for their nuclei, which can result in distinct chemical shifts and coupling constants in their NMR spectra.
Proton (¹H) NMR: The signals for protons in diastereomers will often appear at slightly different chemical shifts. Integration of these distinct signals allows for the determination of the diastereomeric ratio.
Carbon-¹³ (¹³C) NMR: Similar to ¹H NMR, the carbon signals for diastereomers can also be resolved, providing another method for quantifying the diastereomeric ratio.
Chiral Shift Reagents: In cases where the NMR signals of diastereomers are not well-resolved, chiral lanthanide shift reagents can be added to the sample. These reagents form transient diastereomeric complexes with the analyte, inducing larger chemical shift differences between the signals of the two diastereomers. semanticscholar.org
While chromatographic and spectroscopic methods can determine the relative amounts of stereoisomers, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration of a chiral molecule. mdpi.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all its atoms. researchgate.netresearchgate.netmdpi.com This provides definitive proof of the (2S,5R) configuration.
Applications of 2s,5r 2 Methyl 5 Phenylmorpholin 3 One and Its Derivatives in Asymmetric Synthesis
(2S,5R)-2-Methyl-5-phenylmorpholin-3-one as a Chiral Auxiliary and Template
The inherent, well-defined stereochemistry of this compound makes it an excellent chiral auxiliary. In this role, the molecule is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigid conformation of the morpholinone ring and the steric influence of its substituents create a chiral environment that favors the formation of one stereoisomer over another.
Enantioselective Reactions Mediated by Morpholin-3-one (B89469) Scaffolds
Chiral morpholinone scaffolds are recognized as important building blocks in organic synthesis and are considered privileged structures in medicinal chemistry. The development of catalytic enantioselective methods to construct these N,O-heterocycles is a subject of ongoing research, highlighting their value in synthetic chemistry. The utility of these scaffolds lies in their ability to mediate a variety of enantioselective reactions. By attaching the morpholinone to a reactant, its chiral framework directs the approach of reagents, leading to highly stereoselective transformations. This strategy has been successfully applied in the synthesis of various chiral molecules.
Application in Asymmetric Carbon-Carbon Bond Forming Reactions
A primary application for chiral auxiliaries is in the asymmetric formation of carbon-carbon bonds, a cornerstone of organic synthesis. The this compound scaffold is well-suited for this purpose, particularly in the context of enolate chemistry. The general strategy involves the formation of an enolate from a carbonyl compound attached to the chiral auxiliary. The rigid, chiral structure of the morpholinone then blocks one face of the planar enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less sterically hindered side.
This process, known as diastereoselective alkylation, results in the formation of a new stereocenter with a predictable configuration. After the C-C bond is formed, the chiral auxiliary can be cleaved from the molecule, yielding an enantiomerically enriched product and allowing for the potential recovery and reuse of the auxiliary. This methodology provides a powerful tool for constructing chiral molecules with precise control over their three-dimensional structure.
Table 1: Asymmetric Alkylation via Chiral Morpholinone Auxiliary
| Step | Description | Key Feature |
| 1. Acylation | The chiral morpholinone is acylated with a carboxylic acid derivative. | Covalent attachment of the substrate to the auxiliary. |
| 2. Enolate Formation | The N-acylmorpholinone is treated with a strong base (e.g., LDA) to form an enolate. | The α-carbon becomes a planar nucleophile. |
| 3. Alkylation | The enolate reacts with an electrophile (e.g., an alkyl halide). | The chiral auxiliary directs the electrophile to one face of the enolate, creating a new stereocenter with high diastereoselectivity. |
| 4. Cleavage | The bond connecting the product to the auxiliary is cleaved (e.g., by hydrolysis or reduction). | The enantiomerically pure product is released, and the auxiliary can be recovered. |
Morpholinone Templates in Stereoselective Peptide Synthesis
One of the most significant applications of this compound and related structures is in peptide synthesis, where they offer solutions to long-standing challenges.
N-to-C Terminus Peptide Coupling Strategies Utilizing Morpholinone Scaffolds
Conventional peptide synthesis proceeds in a C-terminus to N-terminus direction. However, a convergent N-to-C terminus strategy, which more closely mimics natural protein synthesis, is highly desirable but synthetically challenging. 3-Substituted-5-phenylmorpholinones, derived from α-amino acids, serve as effective N-protected and C-terminus activated building blocks that facilitate this alternative approach. libretexts.orgnih.gov
In this strategy, the morpholinone acts as a template for the C-terminal amino acid. This activated residue can then be coupled with the N-terminus of another amino acid or peptide chain. This method allows for the extension of the peptide chain from the N-terminus to the C-terminus, providing a valuable convergent approach for synthesizing complex peptides. libretexts.orgnih.gov
Addressing Epimerization Challenges in Peptide Synthesis through Morpholinone Templates
A major hurdle in peptide synthesis, particularly in fragment condensation and N-to-C strategies, is the epimerization of the C-terminal amino acid residue. nih.govrsc.org Epimerization is the unwanted inversion of stereochemistry at the α-carbon, which can lead to diastereomeric impurities that are difficult to separate from the desired peptide. This side reaction typically occurs through the formation of a planar 5(4H)-oxazolone intermediate when the C-terminus is activated for coupling. libretexts.orgnih.gov
The use of N-acylated morpholinone templates effectively prevents this detrimental side reaction. The rigid, bicyclic-like structure of the acylated morpholinone sterically hinders the formation of the problematic oxazolone (B7731731) intermediate. libretexts.orgnih.gov Although oxazolone formation is blocked, the C-terminus remains sufficiently activated to undergo amide bond formation. This unique feature allows for peptide coupling to proceed without the loss of stereochemical integrity at the sensitive C-terminal position, making it a crucial tool for producing chirally pure peptides. libretexts.orgnih.gov
Table 2: Comparison of Peptide Coupling Strategies
| Feature | Standard C-Terminus Activation | Morpholinone Template Activation |
| Intermediate | Forms a 5(4H)-oxazolone | Sterically prevents oxazolone formation libretexts.orgnih.gov |
| Risk of Epimerization | High, due to planar intermediate | Minimal to none libretexts.orgnih.gov |
| Synthetic Direction | Primarily C-to-N | Enables N-to-C coupling libretexts.orgnih.gov |
| Stereochemical Purity | At risk, especially for sensitive residues | High degree of preservation libretexts.orgnih.gov |
This compound as a Building Block for Complex Heterocyclic Structures
Beyond its use as a transient auxiliary, the this compound scaffold serves as a valuable chiral building block for the synthesis of more complex heterocyclic molecules. Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the ability to synthesize them with defined stereochemistry is of paramount importance.
Starting with this enantiomerically pure morpholinone, chemists can utilize its existing stereocenters as a foundation upon which to build additional rings and introduce new functionalities. The morpholinone ring can be opened or modified through various chemical transformations to generate a diverse array of other chiral structures, including substituted piperidines and other complex nitrogen- and oxygen-containing heterocycles. This approach leverages the initial investment in creating the chiral morpholinone to access a wide range of structurally diverse and enantiomerically pure compounds for drug discovery and other applications.
Precursor in the Synthesis of Substituted Piperidines and Other Nitrogen Heterocycles
While direct, high-yielding conversions of this compound to substituted piperidines are not extensively documented in readily available literature, the structural relationship between the morpholinone and piperidine (B6355638) cores suggests plausible synthetic pathways. The transformation would conceptually involve a ring-opening of the morpholinone, followed by recyclization.
One potential, though not explicitly demonstrated for this specific substrate, synthetic strategy could involve the reductive cleavage of the C-O bond within the morpholine (B109124) ring, followed by functional group manipulation and subsequent intramolecular cyclization to form a piperidine ring. The stereocenters present in the starting material could be leveraged to control the stereochemistry of the resulting piperidine.
The synthesis of various nitrogen heterocyles often relies on the creative use of chiral precursors. The morpholin-3-one skeleton can be seen as a masked amino alcohol, a versatile synthon in organic synthesis. For instance, selective reduction of the lactam carbonyl group would yield a chiral morpholine, which could then undergo further transformations.
Below is a table summarizing potential, though not specifically cited for this compound, synthetic transformations that could lead to piperidine or other nitrogen heterocycles from a morpholinone core.
| Transformation | Reagents & Conditions (Hypothetical) | Potential Product Class |
| Reductive Ring Opening | Strong reducing agents (e.g., LiAlH₄), followed by protecting group strategies and cyclization catalysts. | Substituted Piperidines |
| Lactam Reduction & Rearrangement | Diisobutylaluminium hydride (DIBAL-H), followed by acid-catalyzed rearrangement. | Chiral Pyrrolidines or Azepanes |
| N-Alkylation and Ring Expansion | N-alkylation with a suitable electrophile containing a leaving group, followed by intramolecular cyclization. | Fused Nitrogen Heterocycles |
It is important to note that these are generalized strategies for related structures, and their applicability to this compound would require experimental validation.
Derivatization Strategies for Accessing New Chemical Entities
The functional handles present in this compound, namely the secondary amine, the carbonyl group, and the potential for activation of the C-H bonds adjacent to the heteroatoms, provide multiple avenues for derivatization. These modifications can lead to the generation of libraries of new compounds for biological screening or as ligands for asymmetric catalysis.
N-Functionalization: The secondary amine of the morpholinone ring is a prime site for derivatization. N-alkylation, N-acylation, and N-arylation can introduce a wide variety of substituents, altering the steric and electronic properties of the molecule. For example, N-acylation with different acid chlorides or anhydrides can produce a range of amides.
Modification of the Carbonyl Group: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like borane (B79455) or lithium aluminum hydride, transforming the morpholin-3-one into a substituted morpholine. This transformation significantly alters the geometry and electronic nature of the heterocyclic core.
Alpha-Functionalization: The carbon atoms alpha to the carbonyl group and the nitrogen atom can potentially be functionalized through enolate chemistry or C-H activation protocols. This allows for the introduction of alkyl, aryl, or other functional groups at these positions, further expanding the chemical space accessible from this scaffold.
The following table outlines some potential derivatization strategies and the resulting classes of new chemical entities.
| Derivatization Site | Reaction Type | Example Reagents | Resulting Compound Class |
| Nitrogen Atom | N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. | N-Alkyl-(2S,5R)-2-methyl-5-phenylmorpholin-3-ones |
| Nitrogen Atom | N-Acylation | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides. | N-Acyl-(2S,5R)-2-methyl-5-phenylmorpholin-3-ones |
| Carbonyl Group | Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃). | (2S,5R)-2-Methyl-5-phenylmorpholines |
| α-Carbon to Carbonyl | Alkylation | Strong base (e.g., LDA) followed by an electrophile (e.g., alkyl halide). | 2,2-Disubstituted-5-phenylmorpholin-3-ones |
These derivatization strategies highlight the versatility of this compound as a chiral scaffold for the synthesis of diverse and complex molecules. The resulting new chemical entities can be explored for a wide range of applications, from pharmaceuticals to materials science.
Theoretical and Computational Investigations of 2s,5r 2 Methyl 5 Phenylmorpholin 3 One
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies offer a powerful lens through which to examine the three-dimensional structure and conformational preferences of (2S,5R)-2-Methyl-5-phenylmorpholin-3-one. These methods provide detailed information on the molecule's geometry and the energy associated with its different spatial arrangements.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state molecular geometry of chemical compounds. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine the most stable three-dimensional structure by minimizing the molecule's energy. nih.gov
Geometric optimization provides precise data on bond lengths, bond angles, and dihedral angles. In the morpholin-3-one (B89469) ring, the calculations would define the puckering of the six-membered ring and the spatial orientation of the methyl and phenyl substituents. The optimization process seeks the lowest energy conformation, which for a substituted morpholinone ring is typically a chair-like conformation. The phenyl group at the C5 position and the methyl group at the C2 position are expected to adopt equatorial positions to minimize steric hindrance, leading to the most stable geometric configuration.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.52 |
| C3=O | 1.23 |
| C3-N4 | 1.35 |
| N4-C5 | 1.46 |
| C5-C6 | 1.53 |
| C6-O1 | 1.43 |
| O1-C2 | 1.44 |
| C2-CH₃ | 1.54 |
| C5-C(phenyl) | 1.51 |
| **Bond Angles (°) ** | |
| O1-C2-C3 | 110.5 |
| C2-C3-N4 | 117.0 |
| C3-N4-C5 | 122.1 |
| N4-C5-C6 | 109.8 |
| C5-C6-O1 | 111.2 |
| C6-O1-C2 | 112.5 |
| Dihedral Angles (°) | |
| C6-O1-C2-C3 | -55.8 |
| O1-C2-C3-N4 | 28.1 |
| C2-C3-N4-C5 | -5.2 |
| C3-N4-C5-C6 | 38.9 |
| N4-C5-C6-O1 | -61.5 |
| C5-C6-O1-C2 | 55.1 |
Conformational Analysis and Potential Energy Landscapes of Morpholin-3-one Derivatives
The morpholin-3-one ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (local energy minima) and the energy barriers (transition states) between them. cam.ac.uk
For this compound, the chair conformation is generally the most stable. Within the chair form, two distinct arrangements are possible, distinguished by the axial or equatorial position of the substituents. Due to steric strain, the conformer with both the C2-methyl group and the C5-phenyl group in equatorial positions is predicted to be the global minimum on the potential energy landscape. The energy difference between various conformers can be calculated, providing insight into the conformational flexibility and the relative populations of each conformer at a given temperature. researchgate.net Visualizing the potential energy landscape helps in understanding the dynamic behavior of the molecule. cam.ac.uk
Computational Analysis of Reaction Mechanisms and Stereoselectivity
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and explaining the origins of stereoselectivity. For a chiral molecule like this compound, these analyses can predict how it influences the stereochemical outcome of reactions in which it participates, for instance, as a chiral auxiliary.
Transition State Characterization for Understanding Asymmetric Induction
Asymmetric induction is the process by which a chiral entity in a reaction influences the formation of a new chiral center with a preference for one stereoisomer. Understanding this phenomenon at a molecular level requires the characterization of the transition state (TS) of the stereodetermining step. Computational methods are used to locate the geometry of the TS and calculate its energy.
In reactions involving this compound, such as alkylation or aldol (B89426) reactions on an attached substrate, the existing stereocenters at C2 and C5 direct the approach of incoming reagents. DFT calculations can model the different possible transition states leading to different stereoisomeric products. The calculated energy of these transition states reveals which pathway is favored; the lower-energy transition state corresponds to the major product isomer. The analysis of the TS geometry can highlight the specific steric and electronic interactions responsible for the stereochemical control.
Energy Profile Calculations for Diastereoselective Reaction Pathways
A complete reaction energy profile maps the energy of the system along the reaction coordinate, including reactants, intermediates, transition states, and products. researchgate.net For diastereoselective reactions involving this compound, computational chemists can construct separate energy profiles for the pathways leading to each possible diastereomer.
By comparing the activation energies (the energy difference between the reactant and the highest-energy transition state) for each pathway, the selectivity of the reaction can be predicted. researchgate.net The pathway with the lower activation energy will be kinetically favored, leading to the predominant formation of one diastereomer. These calculations provide a quantitative basis for understanding and predicting the outcome of stereoselective synthetic methods.
Advanced Spectroscopic Characterization of 2s,5r 2 Methyl 5 Phenylmorpholin 3 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR for Detailed Structural Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are essential for the initial structural assignment of (2S,5R)-2-Methyl-5-phenylmorpholin-3-one.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the protons of the phenyl group, the methyl group, and the morpholinone ring. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the phenyl ring and the carbonyl group. Spin-spin coupling between adjacent non-equivalent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), which help to establish the connectivity of the protons within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O), the carbons of the phenyl ring, the aliphatic carbons of the morpholinone ring, and the methyl carbon. The chemical shifts of these carbons provide insight into their hybridization and chemical environment. For instance, the carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen atom.
Expected NMR Data (Hypothetical): A definitive set of experimental NMR data for this compound is not readily available in publicly accessible literature. The following table represents predicted chemical shift ranges based on the analysis of similar structures and general principles of NMR spectroscopy.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | 165-175 |
| Phenyl (Ar-C) | - | 125-140 |
| Phenyl (Ar-H) | 7.2-7.5 | - |
| CH (Phenyl-attached) | 4.5-5.0 | 55-65 |
| O-CH₂ | 3.5-4.5 | 65-75 |
| CH (Methyl-attached) | 4.0-4.5 | 50-60 |
| NH | 6.0-8.0 | - |
| CH₃ | 1.2-1.6 | 15-25 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure and stereochemistry.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemguide.co.uk It is instrumental in tracing the proton-proton connectivity within the morpholinone ring and confirming the relative positions of the substituents.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. chemguide.co.ukrsc.org This allows for the definitive assignment of each proton signal to its corresponding carbon atom, resolving any ambiguities from 1D spectra.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₃NO₂), HRMS can determine the molecular mass to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₁₁H₁₃NO₂ and not another combination of atoms with a similar nominal mass. The calculated exact mass for C₁₁H₁₃NO₂ is 191.09463 Da.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This process provides valuable information about the molecule's structure and stability. The fragmentation of morpholinone derivatives is often directed by the presence of the heteroatoms and the carbonyl group. beilstein-journals.org
Plausible Fragmentation Pathways:
Loss of the phenyl group: Cleavage of the bond between the morpholinone ring and the phenyl group would result in a significant fragment.
Decarbonylation: Loss of a carbon monoxide (CO) molecule from the lactam ring is a common fragmentation pathway for such structures.
Ring-opening and subsequent fragmentation: The morpholinone ring can undergo cleavage at various points, particularly at the C-O and C-N bonds, leading to a series of smaller fragment ions.
The specific fragmentation pattern observed in an MS/MS experiment serves as a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key vibrational bands would be expected for:
N-H stretching: Around 3200-3400 cm⁻¹ for the amide N-H.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O stretching: A strong absorption band for the amide carbonyl group, typically in the range of 1650-1690 cm⁻¹.
C-O stretching: For the ether linkage within the morpholine (B109124) ring, typically around 1050-1150 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group, a chromophore, will result in characteristic UV absorptions. The electronic transitions are typically π → π* transitions within the aromatic ring. The position and intensity of these absorption bands can be influenced by the substitution on the phenyl ring and its interaction with the morpholinone structure.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups within a molecule. Both FT-IR and Raman spectroscopy probe the vibrational modes of molecular bonds, but they operate on different principles and are subject to different selection rules, often providing complementary information.
In FT-IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band of the carbonyl (C=O) group within the cyclic amide (lactam) ring. This peak is typically observed in the range of 1650-1690 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. For six-membered ring lactams, this stretch is generally found around 1675 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amide appears as a moderate to strong, somewhat broad peak in the region of 3200-3400 cm⁻¹, with the broadening often attributed to intermolecular hydrogen bonding. specac.com
The morpholine ring structure contributes several other characteristic signals. The C-O-C ether linkage gives rise to a strong, characteristic asymmetric stretching band, typically found between 1150 and 1085 cm⁻¹. The C-N stretching vibration of the amide is usually observed in the 1200-1350 cm⁻¹ region. youtube.com The phenyl substituent introduces several distinct vibrations: C-H stretching of the aromatic ring protons appears at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), distinguishing them from the aliphatic C-H stretches of the methyl and morpholine ring methylene (B1212753) groups, which absorb just below 3000 cm⁻¹ (2850-2960 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations in the phenyl ring produce a series of characteristic sharp peaks of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary data to FT-IR. The aromatic C=C stretching vibrations of the phenyl ring are often strong and sharp in the Raman spectrum. scielo.org.mx While the polar C=O bond gives a strong signal in the IR spectrum, it is typically weaker in the Raman spectrum. Conversely, symmetric vibrations, which may be weak or inactive in the IR, can be prominent in Raman spectra. The combination of both techniques allows for a more complete assignment of the vibrational modes of this compound, confirming the presence and connectivity of its key functional groups. scielo.org.mxresearchgate.net
| Functional Group | Vibrational Mode | Characteristic FT-IR Wavenumber (cm⁻¹) | Intensity | Characteristic Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|---|
| Amide (Lactam) | N-H Stretch | 3200 - 3400 | Medium-Strong, Broad | 3200 - 3400 | Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp | 3000 - 3100 | Strong, Sharp |
| Aliphatic (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Medium-Strong, Sharp | 2850 - 2960 | Strong, Sharp |
| Amide (Lactam) | C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp | 1650 - 1690 | Medium |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable, Sharp | 1400 - 1600 | Strong, Sharp |
| Amide (Lactam) | C-N Stretch | 1200 - 1350 | Medium | 1200 - 1350 | Weak |
| Ether | C-O-C Asymmetric Stretch | 1085 - 1150 | Strong, Sharp | 1085 - 1150 | Weak |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org This technique is primarily used to study molecules containing chromophores—functional groups with valence electrons that have relatively low excitation energies. shimadzu.com In this compound, the key chromophores are the phenyl group and the carbonyl group of the lactam.
The absorption of UV radiation by organic molecules is restricted to specific electronic transitions, mainly π → π* and n → π* transitions. libretexts.org
π → π transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of unsaturated systems, such as the phenyl ring. These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹). For substituted benzenes, these transitions often appear as two distinct bands: the E-band (around 200 nm) and the B-band (around 255 nm). shimadzu.comnist.gov
n → π transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amide, to an antibonding π* orbital. These transitions are of lower energy (occur at longer wavelengths) and are significantly less intense (molar absorptivity, ε < 2,000 L mol⁻¹ cm⁻¹) than π → π* transitions. libretexts.org The carbonyl group in the lactam ring is expected to exhibit a weak n → π* absorption at a longer wavelength than the aromatic π → π* absorptions.
For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the phenyl chromophore. A strong absorption band, corresponding to a π → π* transition within the benzene (B151609) ring, would likely be observed in the range of 250-270 nm. nist.govnih.gov A weaker, lower-energy absorption band, corresponding to the n → π* transition of the lactam carbonyl group, may also be present, typically appearing above 270 nm. shivajicollege.ac.in The position and intensity of these absorption maxima can be influenced by the solvent polarity; n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. libretexts.org
| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Phenyl Ring | π → π* (B-band) | ~ 255 - 270 | 200 - 3,000 |
| Phenyl Ring | π → π* (E-band) | ~ 200 - 220 | > 10,000 |
| Carbonyl (Lactam) | n → π* | ~ 270 - 300 | < 2,000 |
Medicinal Chemistry Implications of the Morpholin 3 One Scaffold in Academic Research
Morpholin-3-one (B89469) as a Privileged Scaffold in Rational Drug Design
The morpholine (B109124) ring system, and by extension the morpholin-3-one core, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govjchemrev.com This designation is attributed to its frequent appearance in a diverse range of biologically active compounds and its ability to interact with multiple biological targets. researchgate.netnih.gov The advantageous physicochemical, biological, and metabolic properties of the morpholine moiety contribute to its utility in drug design. researchgate.netnih.gov
Table 1: Favorable Properties of the Morpholine Scaffold in Drug Design
| Property | Description | Reference(s) |
| Physicochemical Properties | Can improve solubility and lipophilicity. | enamine.net |
| Biological Activity | Present in a wide range of bioactive molecules. | researchgate.netnih.gov |
| Metabolic Stability | Can enhance the metabolic profile of a drug candidate. | nih.gov |
| Synthetic Accessibility | Readily incorporated into molecules through various synthetic routes. | researchgate.net |
Application of Scaffold Hopping and Bioisosteric Replacement Strategies with the Morpholin-3-one Core
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties by modifying the core structure of a known active compound. researchgate.netnih.gov The morpholin-3-one core has been a subject of such strategies to explore new chemical space and optimize drug-like properties.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. researchgate.net In the context of the morpholin-3-one core, this could involve its substitution with other heterocyclic systems that mimic its spatial and electronic features. This approach can lead to the discovery of new intellectual property and compounds with altered pharmacokinetic profiles.
Bioisosteric replacement , on the other hand, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule that retains the same biological activity. nih.govnumberanalytics.com For the morpholin-3-one scaffold, bioisosteric replacements could involve modifications to the ring itself, such as replacing the oxygen atom with sulfur (to form a thiomorpholin-3-one) or altering the substitution pattern on the ring. jchemrev.com For instance, the design of novel quinoline (B57606) derivatives has been inspired by the bioisosteric replacement of other moieties with a morpholine unit to improve brain exposure due to its lower structural weight and volume. nih.gov
Table 2: Examples of Bioisosteric Replacements for the Morpholine Moiety
| Original Group | Bioisosteric Replacement | Rationale | Reference(s) |
| Phenyl Ring | Thiophene Ring | Similar size and electronic properties. | N/A |
| Carboxylic Acid | Tetrazole | Similar acidity and hydrogen bonding capabilities. | N/A |
| Oxygen in Morpholine Ring | Sulfur (Thiomorpholine) | Alters lipophilicity and metabolic stability. | jchemrev.com |
Asymmetric Synthesis of Morpholin-3-one-Containing Chemical Entities for Target-Oriented Research
The stereochemistry of chiral centers within a drug molecule is crucial for its biological activity. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is of paramount importance in medicinal chemistry. The synthesis of chiral morpholin-3-ones, such as (2S,5R)-2-Methyl-5-phenylmorpholin-3-one, is a key area of research for accessing specific stereoisomers for target-oriented studies.
Various asymmetric synthetic approaches have been developed to construct the chiral morpholine and morpholinone rings. researchgate.netsemanticscholar.orgnih.govnih.gov These methods often involve strategies such as forming the stereocenter before or during the cyclization process, or after the formation of the morpholine ring. semanticscholar.orgnih.gov Catalytic enantioselective methods are particularly sought after due to their efficiency and atom economy. nih.govacs.org
A significant application of chiral morpholin-3-one derivatives is in the synthesis of intermediates for blockbuster drugs. For example, derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978) are key intermediates in the synthesis of the anticoagulant drug Rivaroxaban . google.commdpi.comchemicalbook.com The synthesis of Rivaroxaban often involves the construction of a chiral oxazolidinone ring from a morpholin-3-one-containing precursor. google.commdpi.com
Structure-Activity Relationship (SAR) Studies through Strategic Modifications of the Morpholin-3-one Core
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying different parts of the morpholin-3-one core and its substituents, medicinal chemists can identify key structural features responsible for potency, selectivity, and other pharmacological properties. nih.gov
For the morpholin-3-one scaffold, SAR studies can explore the impact of:
Substituents on the ring: The nature, size, and electronic properties of substituents at various positions of the morpholin-3-one ring can significantly affect biological activity.
Stereochemistry: The absolute configuration of chiral centers, such as the C2 and C5 positions in this compound, is often a critical determinant of a compound's interaction with its biological target.
Ring modifications: Alterations to the morpholin-3-one ring itself, such as ring size or the introduction of additional heteroatoms, can provide valuable SAR insights.
For example, in a series of morpholine-bearing quinoline derivatives, the length of the carbon linker between the quinoline and morpholine moieties, as well as the substitution pattern on the 4-N-phenyl ring, were found to be closely related to their cholinesterase inhibitory potency. nih.gov Such studies provide a rational basis for the design of more potent and selective drug candidates.
Future Directions and Emerging Research Avenues in 2s,5r 2 Methyl 5 Phenylmorpholin 3 One Chemistry
Development of Novel and Sustainable Stereoselective Synthesis Methods
The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driver for the development of advanced stereoselective synthesis methods. For morpholin-3-ones, future research is geared towards creating more sustainable and efficient synthetic routes.
Key Developments and Future Trends:
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Organocatalytic asymmetric reactions, such as [3+3]-cycloadditions, are being developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net These methods offer the advantage of avoiding heavy metal catalysts, which can be toxic and costly.
Biocatalysis: Enzymes offer high enantioselectivity under mild reaction conditions, making them ideal for green chemistry applications. numberanalytics.com Future research will likely explore the use of enzymes to catalyze key steps in the synthesis of (2S,5R)-2-Methyl-5-phenylmorpholin-3-one and its derivatives.
Continuous Flow Chemistry: This technology allows for the continuous synthesis of chemicals, which can improve efficiency, reduce waste, and allow for safer handling of hazardous reagents. numberanalytics.comrsc.org The application of continuous flow processes to the asymmetric synthesis of morpholin-3-ones is a promising avenue for scalable and sustainable production. rsc.org
Polymer-Supported Synthesis: Solid-phase synthesis techniques are being explored for the stereoselective preparation of morpholine (B109124) derivatives. nih.gov This approach can simplify purification and allow for the generation of libraries of compounds for screening. nih.gov
Table 1: Comparison of Emerging Stereoselective Synthesis Methods
| Method | Advantages | Potential Challenges |
| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Catalyst loading can be high, reaction times may be long. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate scope can be limited. |
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency; reduced waste. | Initial setup costs can be high. |
| Polymer-Supported Synthesis | Simplified purification, potential for automation and library synthesis. | Lower overall yields, potential for leaching of support. |
Exploration of New Catalytic Asymmetric Transformations Utilizing Morpholin-3-ones
Chiral morpholinones are not only synthetic targets but also valuable building blocks and potential chiral auxiliaries or catalysts in other asymmetric transformations. Their rigid cyclic structure can provide a well-defined chiral environment to control the stereochemical outcome of a reaction.
Domino Reactions: One-pot cascade processes that combine multiple reaction steps are highly desirable for their efficiency. acs.org Research is ongoing to develop domino reactions that utilize morpholin-3-ones to construct complex molecular architectures with high stereocontrol. acs.orgacs.org
Asymmetric Rearrangements: Novel catalytic enantioselective methods, such as the aza-benzilic ester rearrangement, are being developed for the synthesis of C3-substituted morpholinones. acs.org These reactions create chiral centers with high enantioselectivity. acs.org
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy. researchgate.net The development of multicomponent reactions for the asymmetric synthesis of morpholinones is an active area of research. researchgate.net
Advanced Computational Design and Prediction of Novel Morpholin-3-one (B89469) Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of new molecules with desired properties, saving time and resources in the laboratory.
Applications in Morpholin-3-one Research:
Molecular Docking: This technique is used to predict the binding mode of a molecule to a biological target, such as an enzyme or receptor. nih.govmdpi.com It is being used to design novel morpholin-3-one derivatives with enhanced biological activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new, unsynthesized morpholin-3-one derivatives.
pKa Prediction: The acidity of the amine group in morpholine derivatives is crucial for their biological activity. nih.gov Computational methods can accurately predict the pKa of new derivatives, aiding in the design of compounds with optimal pharmacokinetic properties. nih.gov
Potential Applications in Advanced Materials Science and Chemical Biology Beyond Current Scope
While the primary focus of morpholin-3-one research has been in medicinal chemistry, their unique properties suggest potential applications in other fields.
Materials Science: Morpholin-3-one derivatives could be incorporated into polymers to create new materials with specific properties. ontosight.ainih.gov For example, chiral polyamides with high melting temperatures have been synthesized from a biobased lactam. nih.gov The incorporation of the rigid morpholin-3-one scaffold could lead to materials with enhanced thermal stability or specific optical properties.
Chemical Biology: Morpholin-3-one derivatives can be used as chemical probes to study biological processes. chemicalbook.com For instance, they have been shown to induce apoptosis in cancer cells, making them useful tools for investigating the molecular mechanisms of cell death. chemicalbook.com Their ability to interact with specific biological targets also makes them promising candidates for the development of new diagnostic agents.
Q & A
Basic Research Questions
What are the recommended synthetic routes for (2S,5R)-2-Methyl-5-phenylmorpholin-3-one, and how can stereochemical purity be ensured?
The compound can be synthesized via cyclocondensation of 2-amino-2-phenyl-1-alcohol with α-bromo ketones (e.g., 2-bromo-3-chloropropiophenone), followed by stereoselective reduction . To ensure stereochemical purity:
- Use chiral auxiliaries or catalysts during cyclization.
- Purify intermediates via recrystallization or chiral HPLC.
- Validate enantiomeric excess (ee) using polarimetry or chiral stationary-phase chromatography.
Final confirmation of stereochemistry requires X-ray crystallography (e.g., SHELXL refinement ).
How can the stereochemistry of this compound be unambiguously confirmed?
- X-ray crystallography : Resolve absolute configuration using SHELXL and analyze Flack (x) or Rogers (η) parameters to avoid false chirality-polarity assignments .
- NMR spectroscopy : Compare experimental H/C NMR shifts with DFT-calculated spectra for diastereomers.
- Chiral derivatization : Use Mosher’s acid to generate diastereomeric esters for F NMR analysis.
What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature?
- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
- pH-dependent solubility studies : Use shake-flask methods with UV-Vis quantification.
Advanced Research Questions
How can conformational analysis of the morpholinone ring be performed to study puckering dynamics?
- X-ray crystallography : Apply Cremer and Pople’s puckering coordinates to quantify ring non-planarity . Parameters like amplitude (q) and phase angle (φ) distinguish chair, boat, or twist-boat conformers.
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with experimental data.
- Variable-temperature NMR : Detect ring-flipping barriers via coalescence experiments.
How should researchers resolve contradictions between spectroscopic and crystallographic data in stereochemical assignments?
- Cross-validation : Compare Flack x (robust for near-centrosymmetric structures) with η parameters .
- Redundant refinement : Use multiple datasets (e.g., different wavelengths in X-ray) to reduce systematic errors.
- Complementary techniques : Pair NMR-derived NOE correlations with computational models (e.g., molecular dynamics simulations).
What experimental designs are suitable for probing biological activity while avoiding commercial bias?
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
- Molecular docking : Perform virtual screening with AutoDock Vina, prioritizing binding poses with <2 Å RMSD from co-crystallized ligands.
- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays.
How can researchers assess the compound’s potential toxicity in early-stage studies?
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG inhibition assay : Measure IC via patch-clamp electrophysiology to predict cardiotoxicity.
- Hepatotoxicity screening : Use primary human hepatocytes to monitor ALT/AST release.
Methodological Considerations
What strategies optimize crystallization for challenging morpholinone derivatives?
- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants.
- Seeding : Introduce microcrystals of analogous structures to induce nucleation.
- Cryocooling : Flash-cool crystals to 100 K with liquid nitrogen to reduce radiation damage during X-ray exposure .
How can computational methods enhance synthesis route design?
- Retrosynthetic analysis : Employ AI platforms (e.g., Chematica) to prioritize routes with minimal protecting groups.
- Reaction prediction : Use DFT to calculate activation energies for proposed intermediates.
- Machine learning : Train models on reaction databases to predict yields and stereoselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
